molecular formula C14H14N2O6 B2588714 Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate CAS No. 938006-55-4

Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate

Cat. No.: B2588714
CAS No.: 938006-55-4
M. Wt: 306.274
InChI Key: HFIYXEKCQFCNSI-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by its unique structure, which includes a nitrophenoxy group and an ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride under basic conditions.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via a nucleophilic substitution reaction using 4-nitrophenol and an appropriate leaving group.

    Esterification: The final step involves esterification to introduce the ethyl ester moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The ethyl ester moiety can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various ester derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the isoxazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methyl-4-((4-chlorophenoxy)methyl)isoxazole-3-carboxylate
  • Ethyl 5-methyl-4-((4-fluorophenoxy)methyl)isoxazole-3-carboxylate
  • Ethyl 5-methyl-4-((4-bromophenoxy)methyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

ethyl 5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-3-20-14(17)13-12(9(2)22-15-13)8-21-11-6-4-10(5-7-11)16(18)19/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIYXEKCQFCNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1COC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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